molecular formula C9H16ClN3O B2866067 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride CAS No. 1170193-75-5

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride

Cat. No.: B2866067
CAS No.: 1170193-75-5
M. Wt: 217.7
InChI Key: VJKYDAJLKKHCTP-UHFFFAOYSA-N
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Description

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride is a chemical compound with the molecular formula C9H16ClN3O It is a derivative of oxadiazole, a five-membered heterocyclic compound containing one oxygen and two nitrogen atoms

Mechanism of Action

Target of Action

activities . They have shown moderate nematocidal activity against Meloidogyne incognita and anti-fungal activity to Rhizoctonia solani .

Mode of Action

1,2,4-oxadiazole derivatives possess hydrogen bond acceptor properties , which could potentially influence their interaction with biological targets.

Biochemical Pathways

Given the broad-spectrum biological activities of 1,2,4-oxadiazole derivatives , it can be inferred that multiple pathways might be affected.

Result of Action

The compound has shown strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) . It also exhibited excellent antibacterial ability against Xanthomonas oryzae pv. oryzicola (Xoc) . In addition, it exerted moderate antibacterial effects on rice bacterial leaf blight .

Preparation Methods

The synthesis of 1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride typically involves the following steps:

Chemical Reactions Analysis

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride has several scientific research applications:

Comparison with Similar Compounds

1-(5-Methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the oxadiazole ring and the cyclohexan-1-amine moiety, which may confer unique chemical and biological properties.

Properties

IUPAC Name

1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O.ClH/c1-7-11-8(12-13-7)9(10)5-3-2-4-6-9;/h2-6,10H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJKYDAJLKKHCTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2(CCCCC2)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1170193-75-5
Record name 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexan-1-amine hydrochloride
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